4-Cinnamamidobenzoic acid

Description

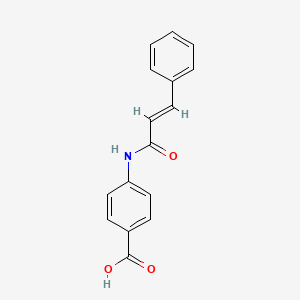

Structure

3D Structure

Properties

IUPAC Name |

4-(3-phenylprop-2-enoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-15(11-6-12-4-2-1-3-5-12)17-14-9-7-13(8-10-14)16(19)20/h1-11H,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLZCFFEAPFEJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354178 | |

| Record name | 4-CINNAMAMIDOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54057-59-9 | |

| Record name | 4-CINNAMAMIDOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Modification Approaches for 4 Cinnamamidobenzoic Acid

Established Synthetic Routes to 4-Cinnamamidobenzoic Acid

The most common and well-established method for the synthesis of this compound involves the acylation of 4-aminobenzoic acid with cinnamoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which is widely used for the formation of amides from amines and acid chlorides. iitk.ac.inbyjus.comwikipedia.orglscollege.ac.in

Preparation of Cinnamoyl Chloride: Cinnamic acid is converted to its more reactive acid chloride derivative, cinnamoyl chloride. This is typically achieved by reacting cinnamic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nii.ac.jpoc-praktikum.denih.gov The use of thionyl chloride is a common method, often performed under reflux conditions, to afford the cinnamoyl chloride in good yield. nii.ac.jpoc-praktikum.de

Amide Formation (Schotten-Baumann Reaction): The freshly prepared cinnamoyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base to yield this compound. iitk.ac.inbyjus.comwikipedia.orglscollege.ac.in The base, typically aqueous sodium hydroxide (B78521) or an organic base like pyridine, serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, thus driving the equilibrium towards the formation of the amide product. byjus.com The reaction is often carried out in a two-phase solvent system, such as water and an organic solvent like dichloromethane (B109758) or diethyl ether. wikipedia.org

Table 1: Typical Reaction Conditions for the Synthesis of this compound

| Step | Reactants | Reagents | Solvent | Conditions | Yield |

| 1 | Cinnamic acid | Thionyl chloride (SOCl₂) | None or inert solvent | Reflux | High |

| 2 | 4-Aminobenzoic acid, Cinnamoyl chloride | Sodium hydroxide (NaOH) or Pyridine | Water/Organic solvent | Room temperature | Good |

Derivatization Strategies for Structural Analogs of this compound

To explore the structure-activity relationships and to develop novel compounds with enhanced properties, the basic scaffold of this compound can be chemically modified at three key positions: the cinnamic acid moiety, the amide linkage, and the benzoic acid ring.

Modifications to the cinnamic acid portion of the molecule primarily involve introducing various substituents onto the phenyl ring. This allows for the systematic alteration of the electronic and steric properties of the molecule. A wide range of substituted cinnamoyl chlorides can be synthesized from their corresponding substituted cinnamic acids, which are often commercially available or can be prepared via Perkin or Knoevenagel condensation reactions.

Table 2: Examples of Substituted Cinnamoyl Moieties for Derivatization

| Substituent (R) on Phenyl Ring | Starting Material |

| 4-Methoxy | 4-Methoxycinnamic acid |

| 4-Nitro | 4-Nitrocinnamic acid |

| 4-Chloro | 4-Chlorocinnamic acid |

| 3,4-Dimethoxy | 3,4-Dimethoxycinnamic acid |

| 2-Hydroxy | 2-Hydroxycinnamic acid (o-coumaric acid) |

The synthesis of these derivatives follows the same general Schotten-Baumann conditions, reacting the appropriately substituted cinnamoyl chloride with 4-aminobenzoic acid.

Alterations to the amide linkage itself can be achieved by N-alkylation or N-arylation of the amide nitrogen. However, a more common strategy to achieve structural diversity analogous to modifying the amide linkage is to utilize different amine starting materials in place of 4-aminobenzoic acid. For instance, reacting cinnamoyl chloride with various substituted anilines or other amino acids would result in a diverse library of cinnamamides.

Another approach involves the synthesis of N-substituted cinnamamides where a substituent is introduced on the nitrogen atom of the amide bond. This can be achieved by starting with an N-substituted 4-aminobenzoic acid derivative.

Introducing substituents on the benzoic acid ring of this compound can significantly impact its properties. This is achieved by starting with a substituted 4-aminobenzoic acid derivative. A variety of substituted 4-aminobenzoic acids are commercially available or can be synthesized through established methods, such as the reduction of the corresponding nitrobenzoic acids. chemicalbook.com

Table 3: Examples of Substituted 4-Aminobenzoic Acid Derivatives for Synthesis of Analogs

| Substituent on Benzoic Acid Ring | Starting Material |

| 2-Hydroxy | 4-Amino-2-hydroxybenzoic acid |

| 3-Hydroxy | 4-Amino-3-hydroxybenzoic acid |

| 2-Chloro | 4-Amino-2-chlorobenzoic acid |

| 3,5-Dibromo | 4-Amino-3,5-dibromobenzoic acid |

| 2-Methyl | 4-Amino-2-methylbenzoic acid |

These substituted 4-aminobenzoic acid derivatives can then be reacted with cinnamoyl chloride or a substituted cinnamoyl chloride to generate a wide array of structural analogs. The synthesis of these derivatives generally proceeds under standard Schotten-Baumann conditions.

Chemo-enzymatic Synthesis of this compound Derivatives

In recent years, chemo-enzymatic methods have gained significant attention as a green and sustainable alternative to traditional chemical synthesis. nih.gov These methods utilize enzymes as biocatalysts to perform specific chemical transformations with high selectivity and under mild reaction conditions. For the synthesis of amide bonds, lipases are among the most commonly employed enzymes. researchgate.netnih.govretrobiocat.commdpi.comnih.gov

The lipase-catalyzed synthesis of this compound derivatives involves the direct amidation of a cinnamic acid derivative with a 4-aminobenzoic acid derivative. A notable example is the use of immobilized lipase (B570770) B from Candida antarctica (Novozym 435), which has shown high efficiency in catalyzing amidation reactions. nih.govnih.gov

The general reaction scheme for the chemo-enzymatic synthesis is as follows:

Cinnamic Acid Derivative + 4-Aminobenzoic Acid Derivative ---(Lipase)---> this compound Derivative + Water

This enzymatic approach offers several advantages over traditional chemical methods, including:

Milder Reaction Conditions: Enzymatic reactions are typically carried out at or near room temperature and neutral pH, which helps to avoid the degradation of sensitive functional groups.

High Selectivity: Enzymes often exhibit high chemo-, regio-, and enantioselectivity, leading to purer products and reducing the need for extensive purification steps.

Environmental Sustainability: The use of biodegradable enzymes and often aqueous or solvent-free conditions reduces the generation of hazardous waste.

Table 4: Research Findings on Lipase-Catalyzed Amidation

| Enzyme | Substrates | Solvent | Temperature (°C) | Yield | Reference |

| Novozym 435 (immobilized Candida antarctica lipase B) | Phenylglycinol and capric acid | Solvent-free | 55 | 89.41% | nih.gov |

| Lipase from Pseudomonas cepacia | Carboxylic acids and various amines | Organic solvent | Not specified | High | researchgate.net |

| Novozym 435 | Anilines and 1,3-diketones | Water | Room temperature | 64.3-96.2% | mdpi.com |

While the direct chemo-enzymatic synthesis of this compound itself is not extensively documented, the successful application of lipases in the amidation of structurally related aromatic carboxylic acids and amines suggests its feasibility. researchgate.netmdpi.com Further research in this area could lead to the development of highly efficient and environmentally friendly processes for the production of this compound and its derivatives.

Biosynthetic Pathways and Precursors Relevant to 4 Cinnamamidobenzoic Acid

Shikimate Pathway as a Precursor Source for Aromatic Components

The Shikimate pathway is a crucial and highly conserved seven-step metabolic route found in bacteria, archaea, fungi, algae, and plants, but not in animals. wikipedia.org Its primary role is the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.govnih.gov This pathway serves as a vital bridge between central carbon metabolism and the synthesis of a vast number of aromatic secondary metabolites. researchgate.net

The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP), a glycolytic intermediate, and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). nih.gov Through a series of enzymatic reactions, DAHP is converted to chorismate, the final product of the Shikimate pathway. wikipedia.orgbioone.org

Chorismate stands as a critical branch-point metabolite. bioone.org It is the precursor for the synthesis of the three aromatic amino acids. Additionally, chorismate can be converted to 4-aminobenzoic acid (PABA), a key precursor for the benzoic acid portion of 4-Cinnamamidobenzoic acid. This conversion is a two-step process. First, chorismate is aminated to form 4-amino-4-deoxychorismate (ADC). Subsequently, ADC is converted to PABA.

Phenylpropanoid Pathway and Cinnamic Acid Biosynthesis

The Phenylpropanoid pathway is a major route for the biosynthesis of a diverse array of plant secondary metabolites, all of which are derived from the aromatic amino acid phenylalanine. taylorandfrancis.comwikipedia.org This pathway is initiated by the deamination of phenylalanine, a product of the Shikimate pathway, by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.orgnih.gov This reaction yields trans-cinnamic acid, which is the foundational C6-C3 skeleton for all phenylpropanoids. taylorandfrancis.com

Following its synthesis, cinnamic acid can undergo a series of enzymatic modifications, including hydroxylations and methylations, to produce a variety of hydroxycinnamic acids such as p-coumaric acid, caffeic acid, and ferulic acid. wikipedia.org For the biosynthesis of this compound, the direct precursor is cinnamic acid itself.

The conversion of these acids to their corresponding esters is also a common step in the phenylpropanoid pathway, often involving the activation of the carboxylic acid group via the formation of a thioester with coenzyme A (CoA). nih.gov For instance, 4-coumarate-CoA ligase (4CL) catalyzes the formation of p-coumaroyl-CoA from p-coumaric acid. researchgate.net A similar activation of cinnamic acid to cinnamoyl-CoA is a prerequisite for its subsequent enzymatic reactions, including the formation of an amide bond.

Enzymatic Reactions in this compound Biosynthesis (Hypothetical or Known)

While the direct enzymatic synthesis of this compound has not been extensively characterized, the formation of the amide bond between cinnamic acid and 4-aminobenzoic acid would likely proceed through a mechanism common in secondary metabolite biosynthesis. This process generally requires the activation of the carboxylic acid group of cinnamic acid, followed by a condensation reaction with the amino group of 4-aminobenzoic acid.

A plausible hypothetical pathway involves the following steps:

Activation of Cinnamic Acid: Cinnamic acid is likely activated by the formation of a high-energy thioester, such as cinnamoyl-CoA. This reaction would be catalyzed by a CoA ligase, analogous to the action of 4-coumarate-CoA ligase (4CL) on p-coumaric acid. nih.govresearchgate.net

Amide Bond Formation: The activated cinnamoyl-CoA would then serve as the acyl donor in a reaction catalyzed by an N-acyltransferase. This enzyme would facilitate the nucleophilic attack of the amino group of 4-aminobenzoic acid on the carbonyl carbon of the cinnamoyl-CoA, leading to the formation of the amide bond in this compound and the release of Coenzyme A.

While specific enzymes for this reaction are not definitively identified, the synthesis of various cinnamoyl amides has been achieved using enzymatic methods in vitro. For example, lipases have been shown to catalyze the amidation of methyl cinnamates with phenylethylamines. mdpi.com

Metabolic Engineering Strategies for Biosynthetic Production (if applicable to related structures)

Metabolic engineering offers a promising approach for the heterologous production of this compound and related aromatic compounds in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. researchgate.netnih.gov Strategies to enhance the production of the necessary precursors, cinnamic acid and 4-aminobenzoic acid, are well-established.

To increase the flux towards the Shikimate pathway and subsequently to both phenylalanine and 4-aminobenzoic acid, several genetic modifications can be implemented:

Alleviation of feedback inhibition: The activity of key enzymes in the Shikimate pathway is often regulated by feedback inhibition from the aromatic amino acid end products. Engineering feedback-resistant variants of these enzymes can lead to increased precursor availability.

Redirecting carbon flux: Knocking out competing pathways can channel more carbon towards the desired precursors. For instance, in E. coli, engineering the ubiquinone pathway, which also utilizes chorismate, can increase the pool available for 4-aminobenzoic acid synthesis. nih.gov

For the production of cinnamic acid, the introduction and overexpression of a phenylalanine ammonia-lyase (PAL) gene is a critical step.

To achieve the final synthesis of this compound, a heterologous pathway would need to be constructed that includes:

A CoA ligase to activate cinnamic acid to cinnamoyl-CoA.

An N-acyltransferase to catalyze the condensation of cinnamoyl-CoA and 4-aminobenzoic acid.

The selection of appropriate enzymes with the desired substrate specificity would be crucial for the successful implementation of such a pathway. The modular nature of these biosynthetic pathways allows for a "plug-and-play" approach, where enzymes from different organisms can be combined to create novel production routes. nih.gov

Pharmacological Mechanisms at Cellular and Molecular Levels

Ligand-Receptor Interactions of 4-Cinnamamidobenzoic Acid

The direct interaction of this compound with specific cellular receptors is an area that remains to be fully elucidated. Current research has not definitively identified a primary receptor target for this compound. The structural motifs of this compound, which combine a cinnamic acid amide and a benzoic acid moiety, suggest the potential for a range of weak interactions with various biological macromolecules. For instance, related cinnamide structures have been explored for their activity on targets such as the γ-aminobutyric acid (GABA) receptors. However, specific binding affinities and functional data for this compound at these or other receptors are not yet established in the scientific literature.

Enzyme Modulation and Inhibition Mechanisms by this compound

This compound and its structural analogs have been shown to modulate the activity of several key enzymes involved in metabolic processes. This modulation is a significant aspect of its mechanism of action.

The Cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, is responsible for the metabolism of a vast number of xenobiotics. nih.gov Many phenolic compounds, including flavonoids and other natural product derivatives, are known to interact with and often inhibit CYP3A4 activity. mdpi.commdpi.com This inhibition can be reversible or irreversible and is a critical factor in potential drug-drug interactions. nih.gov

Mechanism-based inhibition of CYP3A4 involves the enzymatic conversion of a compound into a reactive metabolite that covalently binds to the enzyme, leading to its inactivation. nih.gov While the potential for this compound to interact with CYP3A4 exists due to its chemical structure, specific studies quantifying its inhibitory constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) against CYP3A4 are not extensively documented in the available literature. Further investigation is required to characterize the precise nature and clinical significance of its interaction with this key metabolic enzyme.

A significant body of research highlights the inhibitory effect of cinnamic acid derivatives on α-glucosidase, an intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and reduce postprandial hyperglycemia. nih.gov

Numerous studies have demonstrated that derivatives of cinnamic acid, particularly amides and esters, exhibit potent α-glucosidase inhibitory activity. drug1004.comjst.go.jp The specific substitutions on the cinnamic acid backbone significantly influence the inhibitory potency. For example, N-trans-coumaroyltyramine, a cinnamic acid amide, showed significant α-glucosidase inhibition with an IC₅₀ value of 0.42 mM. drug1004.com Kinetic analyses have revealed that these compounds can act through various inhibition mechanisms, including mixed-type and uncompetitive inhibition. drug1004.comtandfonline.com Mixed-type inhibition suggests the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, while uncompetitive inhibitors bind only to the enzyme-substrate complex. drug1004.com The structure-activity relationship suggests that the α,β-unsaturated carbonyl group and hydroxyl groups on the aromatic ring are critical for inhibitory activity. drug1004.com

Below is a table summarizing the α-glucosidase inhibitory activity of various cinnamic acid derivatives, illustrating the range of potencies observed within this chemical class.

| Compound | IC₅₀ Value (µM) | Type of Inhibition |

| N-trans-coumaroyltyramine | 420 | Uncompetitive |

| 3,4-dihydroxy Cinnamic Acid Amide | 1860 | Uncompetitive |

| Caffeic Acid | 740 (Maltase) / 490 (Sucrase) | Mixed/Non-competitive |

| Ferulic Acid | 790 (Maltase) / 450 (Sucrase) | Mixed |

| Isoferulic Acid | 760 (Maltase) / 450 (Sucrase) | Mixed |

| Substituted Cinnamic Acid Derivative (Compound 2) | 39.91 | Mixed |

| Flavonoid-Cinnamic Acid Hybrid (Compound 4) | 15.71 | Mixed |

This table is for illustrative purposes and includes data for various cinnamic acid derivatives to demonstrate the activity of the chemical class. drug1004.comtandfonline.comresearchgate.netnih.gov

Signaling Pathway Perturbations by this compound

Cinnamic acid and its derivatives are known to influence intracellular signaling pathways, which are critical for controlling cellular processes like growth, proliferation, and apoptosis. The inhibition of protein kinases is a key mechanism through which these compounds exert their effects. nih.gov For instance, certain cinnamic acid congeners have been shown to interfere with pathways such as the JAK/STAT signaling cascade. nih.gov

Furthermore, other simple phenolic acids, which share structural similarities with the benzoic acid portion of this compound, have been reported to affect key survival pathways. Syringic acid, for example, has been shown to suppress the AKT/mTOR signaling pathway in gastric cancer cells, leading to apoptosis and reduced proliferation. researchgate.net The mTOR pathway is a central regulator of cell metabolism, growth, and survival. nih.gov While these findings suggest that this compound could potentially perturb similar signaling networks, direct experimental evidence specifically linking it to the modulation of the AKT/mTOR, JAK/STAT, or other defined pathways is not yet available.

Cellular Target Engagement Studies (excluding direct clinical relevance)

Confirming that a compound physically interacts with its intended target within a living cell is a crucial step in pharmacological research. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique developed for this purpose. pelagobio.com CETSA operates on the principle of ligand-induced thermal stabilization; when a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation. nih.gov

The typical CETSA workflow involves treating intact cells with the compound of interest, heating the cells to denature proteins, and then quantifying the amount of soluble (non-denatured) target protein remaining. pelagobio.com An increase in the amount of soluble protein at higher temperatures in compound-treated cells compared to control cells indicates target engagement. nih.gov This method is advantageous because it is label-free and can be performed in a physiologically relevant environment without genetically modifying the target protein. pelagobio.com While CETSA and related techniques are pivotal for validating drug-target interactions, a review of the current literature indicates that such cellular target engagement studies have not yet been specifically reported for this compound. nih.govnih.govresearchgate.net

Bioreactivity Studies of 4 Cinnamamidobenzoic Acid in Vitro and Non Human in Vivo

Cellular Assays for Biological Activity (e.g., anti-tumor, neuroprotective, antimicrobial, antioxidant, anti-inflammatory)

No in vitro studies detailing the anti-tumor, neuroprotective, antimicrobial, antioxidant, or anti-inflammatory properties of 4-Cinnamamidobenzoic acid could be located. While the broader class of cinnamamides and benzoic acid derivatives have been subjects of biological investigation, research specifically characterizing the cellular effects of this compound is not present in the available literature.

Enzyme Activity Modulation in Cell-Free Systems

There is no available research on the effects of this compound on enzyme activity in cell-free systems. Studies investigating the potential of this specific compound to act as an enzyme inhibitor or activator have not been published in the scientific literature.

Ex Vivo Tissue and Organ Model Studies

No ex vivo studies utilizing tissue or organ models to investigate the biological effects of this compound have been reported. The impact of this compound on biological processes in the context of whole tissues or organs remains uninvestigated.

Non-Human Animal Model Investigations of Biological Effects (e.g., rodent, non-human primate)

There is a lack of in vivo research on this compound in any non-human animal models. Consequently, there is no data available regarding its biological effects, the specific pathways it may influence, or its pharmacodynamic properties in a whole-organism context.

Effect on Specific Biological Pathways in Animal Models

As no in vivo studies have been conducted, there is no information regarding the effect of this compound on any specific biological pathways in animal models.

Pharmacodynamic Assessments in Non-Human Systems

Pharmacodynamic assessments of this compound in non-human systems have not been documented in the available scientific literature.

Structural Activity Relationship Sar Studies and Rational Molecular Design

Impact of Substituent Effects on Biological Activity

The biological activity of 4-Cinnamamidobenzoic acid derivatives can be significantly modulated by the introduction of various substituents on its aromatic rings. The nature, position, and electronic properties of these substituents play a crucial role in the molecule's interaction with its biological target.

Systematic modifications of the cinnamoyl and benzoic acid moieties can elucidate key structure-activity relationships. For instance, the introduction of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) at different positions of the phenyl rings can alter the electronic distribution of the entire molecule. These changes can influence the compound's binding affinity to a target receptor or enzyme. Research on related cinnamic acid derivatives has shown that such substitutions can have a profound impact on their antimicrobial, anti-inflammatory, and anticancer activities.

A hypothetical analysis of substituent effects on a series of this compound derivatives is presented below, illustrating potential trends in biological activity.

| Substituent (Position on Cinnamoyl Ring) | Electronic Effect | Predicted Impact on Activity |

| 4-Methoxy (-OCH₃) | Electron-donating | Potential increase in activity |

| 4-Chloro (-Cl) | Electron-withdrawing | Potential increase in activity |

| 4-Nitro (-NO₂) | Strongly electron-withdrawing | Variable, may increase or decrease activity |

| 3,4-Dimethoxy | Electron-donating | Potential for enhanced activity |

Conformational Analysis and its Influence on Bioactivity

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule possesses several rotatable bonds, including the amide linkage and the bonds connecting the phenyl rings to the core structure. The preferred spatial arrangement of these functional groups dictates how the molecule fits into the binding site of a biological target.

Conformational analysis, through computational modeling and spectroscopic techniques like NMR, can identify the low-energy conformations of this compound and its derivatives. The bioactive conformation, the specific shape the molecule adopts when it binds to its target, may not necessarily be the lowest energy conformation in solution. Understanding the conformational landscape is therefore essential for rational drug design. For instance, restricting the conformational flexibility by introducing cyclic constraints or rigid linkers can lock the molecule into its bioactive conformation, potentially leading to a significant increase in potency.

Lead Compound Optimization through Structural Modification

Once a lead compound like this compound is identified, lead optimization aims to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. This iterative process involves the synthesis and biological evaluation of a series of structurally related analogs.

Key strategies for the structural modification of this compound include:

Modification of the Amide Linker: Altering the amide bond, for example, by N-methylation or replacement with a bioisostere, can impact the molecule's stability and hydrogen bonding capabilities.

Variation of the Benzoic Acid Moiety: The carboxylic acid group is often crucial for activity. Esterification or conversion to other acidic functional groups can modulate the compound's acidity and cell permeability.

Scaffold Hopping: Replacing the core structure with a different, but functionally equivalent, scaffold can lead to novel compounds with improved properties.

The following table outlines potential modifications and their intended effects on the lead compound.

| Modification Strategy | Example | Desired Outcome |

| Amide N-alkylation | N-methyl-4-cinnamamidobenzoic acid | Improved metabolic stability |

| Carboxylic acid bioisostere | 4-Cinnamamidobenzotetrazole | Enhanced bioavailability |

| Phenyl ring substitution | Introduction of a fluorine atom | Increased binding affinity |

Structure-Guided Derivatization for Enhanced Potency or Selectivity

When the three-dimensional structure of the biological target is known, structure-guided derivatization becomes a powerful tool for enhancing the potency and selectivity of this compound. This approach utilizes techniques like X-ray crystallography or computational docking to visualize how the lead compound binds to its target.

By identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, medicinal chemists can design derivatives that optimize these contacts. For example, if a specific pocket in the binding site is unoccupied, a derivative with a substituent that extends into this pocket can be synthesized to increase binding affinity. Similarly, if the goal is to improve selectivity for one target over another, derivatives can be designed to exploit subtle differences in the binding sites of the two targets. This rational approach minimizes the trial-and-error nature of traditional drug discovery and accelerates the development of more effective and safer therapeutic agents.

Computational Chemistry and in Silico Modeling of 4 Cinnamamidobenzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, NBO)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are cornerstones of this approach.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule such as 4-Cinnamamidobenzoic acid, DFT calculations can determine its optimized molecular geometry, vibrational frequencies, and electronic properties. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more polarizable and has a higher chemical reactivity.

Below is a hypothetical data table illustrating the types of parameters that would be obtained from such a quantum chemical analysis.

| Parameter | Description | Hypothetical Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 4.7 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.2 Debye |

| NBO Charge (Amide N) | The calculated natural charge on the nitrogen atom of the amide group. | -0.65 e |

| NBO Charge (Carbonyl C) | The calculated natural charge on the carbon atom of the amide carbonyl group. | +0.58 e |

Molecular Docking Simulations for Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger protein or enzyme. This method is instrumental in drug discovery for identifying potential biological targets and predicting the binding affinity of a ligand to a target's active site.

The process involves placing the 3D structure of the ligand (this compound) into the binding site of a target protein and calculating a "docking score," which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. Docking studies on cinnamic acid derivatives have explored their potential as inhibitors for various enzymes, such as matrix metalloproteinases (MMPs). scispace.com For example, derivatives like cynarin (B1669657) and chlorogenic acid have shown strong binding affinities to the MMP-9 active site in silico, with binding energies calculated to be -14.68 kcal/mol and -12.62 kcal/mol, respectively. scispace.com

For this compound, a typical molecular docking study would involve:

Target Selection: Identifying potential protein targets based on the structural motifs of the molecule.

Structure Preparation: Obtaining the 3D crystal structures of the target proteins and optimizing the 3D structure of this compound.

Docking Simulation: Using software like AutoDock to place the ligand into the active site of the target.

Analysis: Evaluating the docking poses and scores to predict binding affinity and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues.

A hypothetical results table for docking this compound against potential targets is shown below.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Example) |

| Histone Deacetylase 8 (HDAC8) | 4BZ8 | -7.8 | His142, Phe152, Tyr306 |

| Matrix Metalloproteinase-9 (MMP-9) | 5I12 | -8.5 | Ala189, Leu190, Pro245 |

| Cyclooxygenase-2 (COX-2) | 5IKR | -9.1 | Arg120, Tyr355, Ser530 |

Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. While molecular docking provides a static snapshot of a ligand-target interaction, MD simulations can assess the stability of this interaction in a simulated physiological environment.

An MD simulation of a this compound-protein complex would involve placing the docked complex into a simulation box filled with water molecules and ions to mimic cellular conditions. The simulation then calculates the movements of every atom over a period of nanoseconds to microseconds. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. A stable RMSD plot over time suggests a stable binding.

Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to provide a more accurate estimation of the binding affinity than docking scores alone.

Studies on protein-benzoic acid complexes have used MD simulations to confirm the stability of these interactions, showing stable RMSD values and identifying key hydrogen bonding and hydrophobic interactions that persist throughout the simulation. nih.gov Such an analysis for this compound would be crucial to validate the results from molecular docking and confirm that the ligand remains stably bound within the target's active site. biotransformer.ca

Pharmacophore Modeling for Target Identification

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model defines features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. biorxiv.org

These models can be generated in two primary ways:

Ligand-Based: By aligning a set of known active molecules and extracting their common chemical features.

Structure-Based: By analyzing the interaction patterns between a ligand and its target protein from a known 3D structure. zenodo.org

A pharmacophore model derived from this compound would likely include features such as:

An aromatic ring from the cinnamic acid moiety.

Another aromatic ring from the benzoic acid moiety.

A hydrogen bond donor (the N-H of the amide).

A hydrogen bond acceptor (the C=O of the amide).

A hydrogen bond donor/acceptor group (the carboxylic acid).

This model could then be used as a 3D query to screen large chemical databases for other structurally diverse molecules that fit the pharmacophore and may bind to the same target, thus aiding in the discovery of new lead compounds. biorxiv.orgbio.tools

Computational Prediction of Bioreactivity and Metabolic Transformations (non-human focus)

In silico tools can predict the likely biological activities and metabolic fate of a compound based on its chemical structure. These predictions are valuable for prioritizing compounds for further testing and for understanding potential mechanisms of action or transformation.

Bioreactivity Prediction: Tools like PASS (Prediction of Activity Spectra for Substances) analyze a molecule's structure and compare it to a large database of compounds with known biological activities. nih.govbmc-rm.org Based on structure-activity relationships, the server predicts a spectrum of potential pharmacological effects, mechanisms of action, and potential toxicities. zenodo.org The results are given as probabilities of being active (Pa) and inactive (Pi) for various biological functions. For this compound, this could predict activities ranging from enzyme inhibition to receptor antagonism based on its structural fragments.

Metabolic Transformation Prediction: The metabolism of a xenobiotic compound is a critical aspect of its biological profile. Computational tools like BioTransformer can predict the metabolic transformations a molecule is likely to undergo. nih.gov These tools use databases of known metabolic reactions and enzyme capabilities (e.g., Cytochrome P450 enzymes, Phase II conjugation reactions) to predict the structures of potential metabolites. nih.gov For this compound, predicted non-human metabolic transformations could include:

Hydroxylation: Addition of -OH groups to the aromatic rings.

Amide Bond Cleavage: Hydrolysis of the amide bond to yield cinnamic acid and 4-aminobenzoic acid.

Conjugation: Reactions such as glucuronidation or sulfation at the carboxylic acid or hydroxylated positions.

The following table provides predicted physicochemical and pharmacokinetic properties for this compound, generated using its SMILES structure (C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)O). nih.gov

| Property | Predicted Value | Description |

| Molecular Weight | 267.28 g/mol | The mass of one mole of the compound. |

| LogP | 3.35 | A measure of lipophilicity (octanol-water partition coefficient). |

| Topological Polar Surface Area (TPSA) | 75.6 Ų | Sum of surfaces of polar atoms; relates to membrane permeability. |

| Number of H-Bond Acceptors | 4 | Number of atoms that can accept a hydrogen bond. |

| Number of H-Bond Donors | 2 | Number of atoms that can donate a hydrogen bond. |

| Lipinski's Rule of Five Violations | 0 | A rule of thumb to evaluate druglikeness. 0 violations suggests good oral bioavailability. |

| GI Absorption | High | Predicted likelihood of absorption from the gastrointestinal tract. |

Advanced Analytical Methodologies in 4 Cinnamamidobenzoic Acid Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS)

Chromatographic methods are fundamental for the separation, identification, and quantification of 4-Cinnamamidobenzoic acid from various matrices, including synthetic reaction mixtures and biological samples. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful tools in this domain.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a primary technique for the analysis of this compound and related compounds. The separation is typically achieved based on the compound's hydrophobicity. A C18 column is commonly employed as the stationary phase, while the mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or water with formic/trifluoroacetic acid) run under isocratic or gradient elution conditions. helixchrom.comnih.gov Detection is frequently performed using a UV detector, leveraging the chromophoric nature of the molecule, with detection wavelengths typically set around 254 nm or 280 nm. nih.govnih.gov The method allows for the effective separation of this compound from its precursors (4-aminobenzoic acid and cinnamic acid) and other related impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For enhanced sensitivity and selectivity, especially in complex matrices, HPLC is coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). This hyphenated technique combines the separation power of LC with the mass-analyzing capability of MS. After chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI), and the resulting ions are detected. LC-MS/MS provides high specificity through the selection of precursor and product ion transitions (Multiple Reaction Monitoring - MRM), allowing for trace-level quantification. nih.govresearchgate.net This is particularly valuable in pharmacokinetic studies to determine the concentration of the compound and its potential metabolites in biological fluids. researchgate.net

| Parameter | Typical Conditions for Related Benzoic Acid Derivatives |

|---|---|

| Stationary Phase (Column) | Reverse-Phase C18, 5 µm particle size nih.govsigmaaldrich.com |

| Mobile Phase | Acetonitrile/Methanol and Water/Aqueous Buffer (e.g., 0.02 M Ammonium Acetate) nih.govsigmaaldrich.com |

| Elution Mode | Isocratic or Gradient |

| Detector | UV-Vis (e.g., 220 nm, 254 nm, 280 nm) nih.govsigmaaldrich.com |

| Flow Rate | ~1.0 mL/min sigmaaldrich.com |

Spectroscopic Methods for Structural Elucidation and Interaction Studies (e.g., NMR, Mass Spectrometry, UV-Vis, IR, Raman)

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide definitive structural information. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzoic acid and cinnamic acid moieties, the vinyl protons of the cinnamic group (with a large coupling constant indicative of a trans configuration), and the amide proton. The ¹³C NMR spectrum would complement this by showing distinct resonances for all carbon atoms, including the carbonyls of the amide and carboxylic acid groups. rsc.orgrsc.org

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₆H₁₃NO₃), the expected exact mass is 267.09 g/mol . nih.gov High-resolution mass spectrometry (HRMS), often coupled with LC (LC-Q-TOF), can confirm the elemental composition. massbank.eumdpi.com The fragmentation pattern in MS/MS experiments can help in the structural confirmation of the molecule and the identification of its metabolites.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The extended conjugation involving the benzene (B151609) rings and the enone system in this compound is expected to result in strong UV absorption, making it a useful technique for quantification.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy methods like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in the molecule. researchgate.net Key characteristic IR absorption bands for this compound would include N-H stretching of the amide, O-H stretching of the carboxylic acid, C=O stretching for both the amide and carboxylic acid groups (~1680 cm⁻¹), C=C stretching of the alkene and aromatic rings, and N-H bending. docbrown.infochemicalbook.comresearchgate.net Raman spectroscopy offers complementary information and is particularly advantageous for aqueous samples due to the weak Raman scattering of water. nih.gov

| Spectroscopic Technique | Expected Characteristic Data for this compound |

|---|---|

| ¹H NMR | Signals for aromatic protons, trans-vinyl protons (J ≈ 15 Hz), amide N-H, and carboxylic acid O-H. rsc.org |

| ¹³C NMR | Resonances for aromatic, vinyl, and carbonyl (amide and acid) carbons. rsc.org |

| Mass Spectrometry (MS) | Molecular Ion Peak [M+H]⁺ at m/z 268 or [M-H]⁻ at m/z 266. nih.gov |

| Infrared (IR) Spectroscopy | ~3300 cm⁻¹ (N-H stretch), ~3000 cm⁻¹ (O-H stretch, broad), ~1680 cm⁻¹ (C=O stretch, acid), ~1660 cm⁻¹ (C=O stretch, amide), ~1630 cm⁻¹ (C=C stretch). docbrown.info |

Electrochemical Methods in Research Applications

Electrochemical methods can be employed to study the redox properties of this compound and to develop sensitive analytical sensors. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can investigate the oxidation and reduction potentials of the molecule. The presence of electroactive groups, such as the phenolic-like structure and the conjugated system, suggests that it could be electrochemically active.

Research on related compounds, such as 4-aminobenzoic acid, has shown that they can be electropolymerized onto electrode surfaces to create modified electrodes. researchgate.netmdpi.com These polymer films can enhance the electrode's surface area and electron transfer properties. researchgate.netmdpi.com A similar approach could be applied to this compound to fabricate sensors for detecting other analytes or to study its own electrochemical behavior in detail. nih.govnih.gov For instance, a sensor based on this compound could potentially be used for the determination of various species in food or biological samples. mdpi.comnih.gov

Advanced Microfluidic and Miniaturized Analytical Systems

The trend towards miniaturization in analytical chemistry offers significant benefits, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening and portability. nih.gov Microfluidic devices, or "lab-on-a-chip" systems, can integrate multiple analytical steps such as sample preparation, separation, and detection onto a single microchip. u-szeged.hu

While specific applications for this compound are not yet widely reported, these miniaturized systems hold great promise for its future analysis. For example, microchip electrophoresis could provide rapid and highly efficient separations of the compound from complex mixtures. u-szeged.hu Integrating electrochemical detectors or mass spectrometry with microfluidic chips would enable the development of highly sensitive and portable total analysis systems (μTAS) for on-site analysis in various research applications.

Application of Proteomics and Metabolomics in Bioreactivity Studies

To understand the biological activity and mechanism of action of this compound, "omics" technologies are powerful tools.

Proteomics: This involves the large-scale study of proteins. In the context of this compound, proteomics can be used to identify protein targets with which the compound interacts. For example, if the compound is designed as an enzyme inhibitor, proteomics could help identify changes in protein expression levels in cells or tissues upon treatment. nih.gov Affinity chromatography, where the compound is immobilized on a solid support, can be used to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry. nih.gov

Molecular Target Identification and Validation in Research

Affinity-Based Proteomics for Binding Partner Elucidation

Affinity-based proteomics is a powerful technique to identify the direct binding partners of a small molecule within a complex biological sample. This method typically involves immobilizing the compound of interest, in this case, 4-Cinnamamidobenzoic acid, onto a solid support, such as beads. This "bait" is then incubated with a cell lysate or tissue extract. Proteins that bind to the immobilized compound are "pulled down" and subsequently identified using mass spectrometry. This approach allows for the direct identification of proteins that physically interact with the compound. However, no studies have been found that apply this technique to this compound.

Label-Free Approaches for Target Detection

Label-free target detection methods offer an alternative to affinity-based techniques, avoiding the potential for chemical modification of the compound to interfere with its binding properties. Techniques such as the cellular thermal shift assay (CETSA) and drug affinity responsive target stability (DARTS) are prominent examples. CETSA measures the change in the thermal stability of proteins upon ligand binding, while DARTS assesses changes in protein susceptibility to proteolysis. These methods can identify target engagement within a cellular context. At present, there is no published research utilizing these label-free approaches to identify the molecular targets of this compound.

Genetic and Functional Genomic Screens for Target Validation (e.g., CRISPR-based technologies)

Genetic and functional genomic screens, particularly those employing CRISPR-based technologies, are instrumental in validating potential drug targets and understanding a compound's mechanism of action. These screens can be designed to identify genes that, when knocked out or modulated, confer resistance or sensitivity to a compound. This provides strong evidence for the involvement of these genes and their protein products in the compound's biological activity. For this compound, there are no available reports of CRISPR-based or other functional genomic screens to validate its molecular targets.

Computational Target Prediction and Prioritization

Computational methods play a crucial role in modern drug discovery by predicting potential protein targets for small molecules based on their chemical structure. These in silico approaches utilize algorithms and databases of known drug-target interactions to generate a list of prioritized candidate targets. This can guide and focus subsequent experimental validation efforts. A computational target prediction for this compound has not been reported in the scientific literature.

Validation of Identified Targets in Relevant Biological Systems (non-human)

Following the identification of potential targets through the aforementioned methods, validation in relevant biological systems is a critical next step. This often involves using non-human model organisms or cell-based assays to confirm the engagement of the target by the compound and to establish a causal link between target interaction and the observed biological effect. As no initial targets for this compound have been identified in the literature, no subsequent validation studies in non-human biological systems have been reported.

Future Research Directions and Translational Potential in Pre Clinical Discovery

Exploration of Novel Biological Activities and Mechanisms

The cinnamoyl moiety is associated with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.comwjbphs.comresearchgate.net Similarly, benzoic acid derivatives are known for their diverse pharmacological properties. mdpi.comnih.gov The primary future direction for 4-Cinnamamidobenzoic acid is the systematic screening for novel biological activities. High-throughput screening (HTS) campaigns against diverse target classes, including enzymes, receptors, and ion channels, could unveil unexpected therapeutic applications.

Beyond initial screening, elucidating the mechanism of action for any identified bioactivity is crucial. For instance, if antimicrobial properties are discovered, subsequent studies should investigate whether the compound disrupts microbial membranes, inhibits essential enzymes, or interferes with quorum sensing, a mechanism reported for cinnamic acid analogs. mdpi.comnih.gov Similarly, any anti-inflammatory activity would warrant investigation into its effects on key signaling pathways, such as NF-κB or MAPK, and its interaction with inflammatory enzymes like cyclooxygenases (COX). nih.govnih.gov

Development of Advanced In Vitro and Ex Vivo Models for Bioreactivity

To accurately predict the in vivo efficacy and potential toxicity of this compound, the development and utilization of advanced in vitro and ex vivo models are imperative. Standard 2D cell culture assays provide initial insights but often fail to recapitulate the complexity of native tissues. youtube.com

Future research should employ three-dimensional (3D) cell culture models, such as spheroids or organoids, which more closely mimic the in vivo microenvironment. For example, if anticancer activity is pursued, testing on tumor spheroids can provide more relevant information on drug penetration and efficacy within a tumor-like structure. nih.gov Furthermore, patient-derived organoids could offer a personalized medicine approach in preclinical evaluation.

Ex vivo models, using fresh tissue slices or perfused organs, can provide valuable data on the compound's metabolism and effect on tissue-specific functions. These models bridge the gap between in vitro assays and in vivo studies, offering a more integrated physiological context for assessing the bioreactivity of this compound and its derivatives.

Integration of Multi-omics Data for Comprehensive Understanding

A systems biology approach, integrating various "omics" data, will be instrumental in developing a comprehensive understanding of the biological effects of this compound. Techniques such as transcriptomics, proteomics, and metabolomics can provide an unbiased view of the cellular response to the compound.

For instance, metabolomics studies on Escherichia coli have successfully identified metabolic alterations induced by cinnamic acid and its derivatives, revealing their antibacterial mode of action. nih.gov A similar approach with this compound could pinpoint specific metabolic pathways it perturbs in target cells or microorganisms. Combining this with transcriptomic and proteomic data would allow for the construction of detailed molecular interaction maps, revealing the compound's mechanism of action and potentially identifying novel biomarkers for its activity. The use of ultra-high-performance liquid chromatography–high-resolution mass spectrometry (UHPLC–HRMS) is a powerful tool for such metabolomic analyses of cinnamic acid amides. acs.org

Design of Next-Generation Derivatives for Specific Pre-clinical Applications

Based on initial screening results and mechanistic studies, the rational design of next-generation derivatives of this compound can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. Structure-activity relationship (SAR) studies will be central to this effort, guiding the modification of the parent scaffold.

For example, if anti-inflammatory activity is identified, derivatives could be designed to selectively inhibit a specific isoform of an inflammatory enzyme to reduce side effects. wjbphs.comnih.gov If anticancer activity is observed, modifications could be introduced to improve targeting to cancer cells, for instance, by conjugation to a tumor-targeting moiety. nih.govbiointerfaceresearch.com The synthesis of novel derivatives of cinnamic acid and benzoic acid for various applications, including as anticancer and anti-inflammatory agents, is an active area of research that can inform the derivatization of this compound. figshare.comatlantis-press.comnih.govmdpi.comacs.org

Below is a table outlining potential derivative designs based on desired preclinical applications:

| Preclinical Application | Potential Derivative Design Strategy | Rationale |

| Anticancer | Introduction of halogen or nitro groups on the phenyl rings. | To enhance cytotoxicity and interaction with target proteins. |

| Conjugation with a known anticancer pharmacophore. | To create a hybrid molecule with dual or synergistic activity. | |

| Anti-inflammatory | Modification of the carboxylic acid group to an ester or amide. | To improve cell permeability and alter the pharmacokinetic profile. |

| Introduction of hydroxyl or methoxy (B1213986) groups on the cinnamic ring. | To enhance antioxidant and anti-inflammatory properties. | |

| Antimicrobial | Synthesis of amide derivatives with various amines. | To modulate lipophilicity and improve penetration into microbial cells. |

| Incorporation of a heterocyclic moiety. | To introduce new binding interactions with microbial targets. |

This table is interactive and can be sorted by column.

Collaborative Research Frameworks in Academic Settings

The multifaceted nature of preclinical drug discovery necessitates a collaborative approach. Establishing research frameworks that bring together academic experts from various disciplines is crucial for advancing the study of this compound. Such collaborations can foster innovation and accelerate the translation of basic research into tangible preclinical candidates.

These frameworks could involve partnerships between medicinal chemists for derivative synthesis, molecular biologists for mechanistic studies, and pharmacologists for in vitro and in vivo testing. Furthermore, consortia involving multiple academic institutions and potentially industry partners can provide access to specialized equipment, compound libraries, and expertise that may not be available at a single institution. atomscience.orgiqconsortium.orgtransbioline.comresearchconsortium.orgisscr.org The collaboration between academia and industry is increasingly recognized as a catalyst for pharmaceutical innovation. nih.govacs.orgdrugbank.comresearchgate.net

Q & A

Basic: What are the standard methodologies for synthesizing 4-Cinnamamidobenzoic acid, and how can purity be validated?

Answer:

Synthesis typically involves coupling cinnamic acid derivatives with 4-aminobenzoic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt). Purity validation requires HPLC (≥95% purity threshold) coupled with UV-Vis or mass spectrometry. For structural confirmation, use -NMR (peaks at δ 7.5–8.2 ppm for aromatic protons) and FT-IR (amide I band ~1650 cm). Cross-validate with literature using SciFinder or Reaxys to confirm spectral matches .

Basic: Which analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

Answer:

Stability studies use:

- HPLC-UV to monitor degradation products under acidic/alkaline conditions.

- LC-MS to identify hydrolyzed byproducts (e.g., free cinnamic acid or 4-aminobenzoic acid).

- Thermogravimetric analysis (TGA) to assess thermal stability.

- pH-solubility profiling to determine ionization constants (pKa) via potentiometric titration. Maintain controlled storage conditions (e.g., 4°C, inert atmosphere) to mitigate degradation .

Advanced: How can researchers resolve contradictions in bioactivity data for this compound across different cell lines?

Answer:

Discrepancies may arise from cell-specific metabolic pathways or assay interference (e.g., autofluorescence). Mitigate by:

- Dose-response normalization : Use IC values adjusted for cell viability (MTT assay).

- Metabolomic profiling : Identify cell-specific metabolites interacting with the compound via LC-MS/MS.

- Cluster analysis : Apply hierarchical clustering (as in Table 1, ) to group cell lines by response patterns.

- Positive controls : Compare with structurally similar compounds (e.g., 4-hydroxybenzoic acid derivatives) to validate assay robustness .

Advanced: What computational strategies are recommended for modeling this compound’s interactions with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., COX-2 or PPARγ).

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to study electronic properties (HOMO-LUMO gaps).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- ADMET prediction : Use SwissADME to evaluate pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

Basic: How should researchers design in vitro assays to evaluate this compound’s anti-inflammatory activity?

Answer:

- Cell models : Use RAW 264.7 macrophages or primary monocytes.

- Stimuli : Induce inflammation with LPS (1 µg/mL) and measure cytokine suppression (IL-6, TNF-α) via ELISA.

- Controls : Include dexamethasone (positive) and DMSO vehicle (negative).

- Dose range : Test 1–100 µM with triplicate replicates.

- Data normalization : Express results as % inhibition relative to LPS-treated controls. Validate with ANOVA (p<0.05) .

Advanced: What statistical approaches are suitable for analyzing clustered data in pharmacokinetic studies of this compound?

Answer:

For nested data (e.g., repeated measurements per subject):

- Mixed-effects models : Account for within-subject variability using random intercepts.

- ICC calculation : Assess intraclass correlation (e.g., ICC >0.5 indicates high clustering; see Table 1, ).

- GEE models : Handle non-normal distributions (e.g., log-transform AUC or C).

- Post hoc adjustments : Apply Bonferroni correction for multiple comparisons. Use R (lme4 package) or SAS PROC MIXED .

Advanced: How can biomarker correlations for this compound be reliably quantified in human cohort studies?

Answer:

- Biomarker selection : Prioritize metabolites linked to benzoic acid pathways (e.g., urinary hippurate; see ).

- Analytical validation : Use LC-MS with isotope-labeled internal standards (e.g., -4-Cinnamamidobenzoic acid).

- Covariate adjustment : Control for age, BMI, and diet in linear regression models.

- Reproducibility : Report within-subject (CV) and between-subject (CV) coefficients of variation. Target CV <15% .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.

- Waste disposal : Segregate organic waste and neutralize acidic byproducts before disposal.

- Emergency measures : For skin contact, rinse with 0.1 M NaOH (pH 7–8) followed by water. Refer to SDS guidelines (e.g., ) .

Advanced: How can researchers optimize solvent systems for this compound’s crystallization?

Answer:

- Screening : Test binary mixtures (e.g., ethanol/water, DMSO/hexane) using high-throughput crystallization plates.

- Polymorph control : Adjust cooling rates (0.1–1°C/min) and use seed crystals.

- PXRD validation : Compare diffraction patterns with Cambridge Structural Database entries.

- Solubility parameters : Calculate Hansen solubility parameters (δ, δ, δ) to predict ideal solvents .

Basic: What resources are recommended for conducting a literature review on this compound?

Answer:

- Databases : SciFinder (for reaction pathways), PubMed (for bioactivity studies), and Reaxys (for physicochemical data).

- Keyword strategy : Combine terms like “this compound,” “synthesis,” “SAR,” and “metabolism.”

- Citation tracking : Use Web of Science to identify seminal papers. Exclude non-peer-reviewed sources (e.g., ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.